The synthesis of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be achieved through several methodologies, with notable approaches including:
The molecular structure of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone features a bicyclic framework consisting of a bicyclo[1.1.1]pentane core bonded to two ethanone groups at the 1 and 3 positions. The compound can be represented using the simplified molecular-input line-entry system (SMILES) notation: CC(=O)C12CC(C(C)=O)(C1)C2
.
The reactivity of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be attributed to its functional groups:
The mechanism of action for compounds like 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone primarily involves its interaction with biological macromolecules through its electrophilic carbonyl groups:
The physical and chemical properties of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone include:
The applications of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone are diverse:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7